molecular formula C13H14BrNO3S B2822197 2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide CAS No. 1448052-63-8

2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2822197
CAS No.: 1448052-63-8
M. Wt: 344.22
InChI Key: LMCAJCHVPCDEAZ-UHFFFAOYSA-N
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Description

2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14BrNO3S and a molecular weight of 344.22 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

The synthesis of 2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with benzenesulfonyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives, while reduction reactions can modify the sulfonamide group.

    Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in coupling reactions to form complex molecules.

    Biology: This compound has potential biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan ring may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide include other benzenesulfonamide derivatives and furan-containing compounds. For example:

    N-((2,5-dimethylfuran-3-yl)methyl)-4-nitrobenzenesulfonamide: This compound has a nitro group instead of a bromine atom, which can affect its reactivity and biological activity.

    2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S/c1-9-7-11(10(2)18-9)8-15-19(16,17)13-6-4-3-5-12(13)14/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCAJCHVPCDEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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